O-(2-Methylphenyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Methylphenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a serine backbone with a 2-methylphenyl group attached to the oxygen atom of the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methylphenyl)-L-serine typically involves the protection of the amino group of L-serine, followed by the introduction of the 2-methylphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The hydroxyl group of serine is then reacted with 2-methylphenyl bromide in the presence of a base such as sodium hydride to form the desired compound. The protecting group is subsequently removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: O-(2-Methylphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-methylphenyl ketone or aldehyde derivatives.
Reduction: Formation of 2-methylphenyl amine derivatives.
Substitution: Formation of various substituted 2-methylphenyl derivatives.
Scientific Research Applications
O-(2-Methylphenyl)-L-serine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(2-Methylphenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-methylphenyl group can enhance the binding affinity of the compound to its target, while the serine backbone can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
O-(2-Methylphenyl)-D-serine: The enantiomer of O-(2-Methylphenyl)-L-serine, which may have different biological activities.
O-(2-Methylphenyl)-glycine: A similar compound with a glycine backbone instead of serine.
O-(2-Methylphenyl)-alanine: A compound with an alanine backbone, which may have different chemical properties.
Uniqueness: this compound is unique due to the presence of the serine backbone, which can participate in various biochemical interactions. The 2-methylphenyl group also imparts specific chemical properties, such as increased hydrophobicity and potential for π-π interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZJIDYGIFGHO-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.